molecular formula C10H11NO4 B2872818 7-methoxy-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid CAS No. 1523183-55-2

7-methoxy-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid

Cat. No.: B2872818
CAS No.: 1523183-55-2
M. Wt: 209.201
InChI Key: VILAOOCFZWFUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid: is a heterocyclic compound with the molecular formula C10H11NO4 and a molecular weight of 209.201 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired product . The reaction conditions are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

7-methoxy-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methoxy-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid: Contains a chlorine atom instead of a methoxy group.

Uniqueness

7-methoxy-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-7-5-8(12)11-4-2-3-6(11)9(7)10(13)14/h5H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILAOOCFZWFUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.